N-(4-bromo-3-methylphenyl)-2-[(2,2-dimethyl-5-phenyl-2H-imidazol-4-yl)sulfanyl]acetamide
Description
This compound features a sulfanyl acetamide backbone linked to a 4-bromo-3-methylphenyl group and a 2,2-dimethyl-5-phenyl-2H-imidazol-4-yl moiety. Key structural elements include:
- 2H-imidazole core: The dimethyl and phenyl substituents may influence steric and electronic properties.
- Sulfanyl acetamide bridge: A common motif in bioactive molecules, facilitating hydrogen bonding and enzyme interactions.
Properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-(2,2-dimethyl-5-phenylimidazol-4-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3OS/c1-13-11-15(9-10-16(13)21)22-17(25)12-26-19-18(23-20(2,3)24-19)14-7-5-4-6-8-14/h4-11H,12H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGIQSXSBSYSDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CSC2=NC(N=C2C3=CC=CC=C3)(C)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-3-methylphenyl)-2-[(2,2-dimethyl-5-phenyl-2H-imidazol-4-yl)sulfanyl]acetamide typically involves multi-step organic reactions. One common approach includes:
Bromination: Starting with 3-methylphenyl, bromination is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or light.
Imidazole Formation: The imidazole ring is synthesized through a condensation reaction involving an aldehyde and an amine in the presence of an acid catalyst.
Thioether Formation: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a halide.
Acetamide Formation: The final step involves the formation of the acetamide group through an acylation reaction using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-3-methylphenyl)-2-[(2,2-dimethyl-5-phenyl-2H-imidazol-4-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The brominated phenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride (LAH) or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: De-brominated phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-bromo-3-methylphenyl)-2-[(2,2-dimethyl-5-phenyl-2H-imidazol-4-yl)sulfanyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-bromo-3-methylphenyl)-2-[(2,2-dimethyl-5-phenyl-2H-imidazol-4-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The imidazole ring can interact with metal ions and enzymes, potentially inhibiting their activity. The brominated phenyl group may enhance the compound’s binding affinity to certain proteins, while the sulfanyl group can participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Target Compound vs. 1,3,4-Oxadiazole Derivatives ()
The target compound’s 2H-imidazole core differs from the 1,3,4-oxadiazole rings in compounds 8t, 8u, 8v, and 8w . Key distinctions include:
- Electronic effects : Imidazoles are more basic than oxadiazoles, altering protonation states under physiological conditions.
| Parameter | Target Compound | 1,3,4-Oxadiazole Analogs (e.g., 8t–8w) |
|---|---|---|
| Heterocycle type | 2H-imidazole | 1,3,4-oxadiazole |
| Molecular weight (g/mol) | ~450 (estimated) | 379–428 |
| Bioactivity | Not reported | LOX, α-glucosidase, BChE inhibition |
Target Compound vs. Triazole Derivatives ()
The compound in (N-(4-Methylphenyl)-2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide) shares a sulfanyl acetamide linker but uses a 1,2,4-triazole core. Triazoles exhibit distinct tautomerism and metabolic stability compared to imidazoles .
Substituent Effects
Halogenated vs. Nitro/Ethoxy Groups
Imidazole Substituents
The target’s 2,2-dimethyl-5-phenyl-2H-imidazole contrasts with ’s fluorophenyl-methylsulfinyl imidazole. Methyl groups may shield the imidazole ring from oxidation, while phenyl substituents enhance π-π stacking interactions .
Physicochemical and Spectral Properties
Hypothesized Bioactivity
While direct data is lacking, the target’s structure suggests plausible activity against enzymes like lipoxygenase (LOX) or cholinesterases, as seen in oxadiazole derivatives . The bromine atom may enhance binding to hydrophobic enzyme pockets, while the imidazole could act as a hydrogen-bond donor/acceptor.
Biological Activity
N-(4-bromo-3-methylphenyl)-2-[(2,2-dimethyl-5-phenyl-2H-imidazol-4-yl)sulfanyl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A bromo-substituted phenyl ring .
- An acetamide functional group .
- An imidazole moiety linked via a sulfanyl group.
This structural diversity contributes to its biological activity.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C18H22BrN3OS |
| Molecular Weight | 396.35 g/mol |
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds with similar structures. For instance, derivatives of the imidazole ring have shown significant cytotoxic effects against various cancer cell lines. In vitro assays reveal that compounds containing the imidazole moiety exhibit IC50 values comparable to established chemotherapeutics like doxorubicin .
Case Study: Cytotoxicity Assays
In a study investigating related compounds, one derivative demonstrated an IC50 value of 1.61 µg/mL against A-431 cells, indicating strong antitumor activity . The structure-activity relationship (SAR) analysis suggested that the presence of electron-donating groups enhances cytotoxicity.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that thiazole and imidazole derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
Case Study: Antibacterial Efficacy
In a comparative study, derivatives similar to this compound showed promising results against Staphylococcus epidermidis, with some exhibiting higher efficacy than traditional antibiotics like norfloxacin .
The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets. The imidazole moiety is known for its role in inhibiting key enzymes involved in cancer cell proliferation and bacterial growth. For instance, molecular docking studies suggest that these compounds may bind effectively to the active sites of target proteins, disrupting their function .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Bromo Substitution : Enhances lipophilicity and improves membrane permeability.
- Imidazole Ring : Essential for anticancer and antimicrobial activities.
- Acetamide Group : Contributes to overall stability and bioavailability.
Comparative SAR Table
| Compound Structure | Biological Activity | IC50 Value |
|---|---|---|
| N-(4-bromo-3-methylphenyl) | Antitumor | 1.61 µg/mL |
| Thiazole derivative | Antibacterial | Comparable to norfloxacin |
| Imidazole derivative | Anticancer | < Doxorubicin |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for N-(4-bromo-3-methylphenyl)-2-[(2,2-dimethyl-5-phenyl-2H-imidazol-4-yl)sulfanyl]acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via coupling reactions between 4-bromo-3-methylaniline and a functionalized imidazole-sulfanyl intermediate. A common approach involves using carbodiimide-based coupling agents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in dichloromethane with triethylamine as a base, followed by purification via column chromatography. Optimization should focus on temperature control (e.g., 273 K to prevent side reactions) and stoichiometric ratios to maximize yield .
Q. How can the crystal structure of this compound be resolved, and what software tools are recommended for refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection at low temperatures (e.g., 100 K) improves resolution. For refinement, the SHELX suite (e.g., SHELXL) is widely used due to its robustness in handling small-molecule crystallography. Hydrogen-bonding networks should be analyzed using graph-set notation to interpret packing stability .
Q. What spectroscopic techniques are most effective for characterizing the sulfanyl-acetamide moiety?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical. The sulfanyl group (C-S) appears as a singlet in ¹H NMR (~δ 3.5–4.0 ppm), while the acetamide carbonyl (C=O) is identifiable via ¹³C NMR (~δ 165–170 ppm). Infrared (IR) spectroscopy further confirms the C=O stretch (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
Advanced Research Questions
Q. How do intermolecular hydrogen-bonding patterns influence the compound’s crystallographic packing and stability?
- Methodological Answer : Using Etter’s graph-set analysis, hydrogen bonds (e.g., N-H···O, C-H···F) can be categorized into chains (C), rings (R), or intramolecular (S) motifs. For example, in analogous bromophenyl-acetamides, N-H···O interactions form infinite chains along the [100] axis, while weak C-H···F contacts stabilize the lattice. Computational tools like Mercury (CCDC) can visualize these networks .
Q. What contradictions exist in reported biological activity data for structurally similar acetamides, and how can they be resolved?
- Methodological Answer : Discrepancies in IC₅₀ values for kinase inhibition (e.g., imidazole derivatives) often arise from assay conditions (e.g., ATP concentration, pH). Standardizing protocols (e.g., using Z’-factor validation) and comparative studies with reference inhibitors (e.g., staurosporine) are critical. Meta-analyses of PubChem BioAssay data can identify outliers .
Q. How can computational methods predict the compound’s metabolic stability and toxicity?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties relevant to metabolic pathways (e.g., cytochrome P450 oxidation). ADMET predictors (e.g., SwissADME) analyze bioavailability and toxicity risks. For example, the bromine atom may increase hepatotoxicity due to potential bioaccumulation .
Q. What experimental strategies mitigate degradation of the imidazole-sulfanyl group under acidic/basic conditions?
- Methodological Answer : Stability studies in buffered solutions (pH 1–13) reveal susceptibility to hydrolysis. Protective strategies include derivatizing the sulfanyl group (e.g., converting to sulfone) or formulating with antioxidants (e.g., ascorbic acid). High-performance liquid chromatography (HPLC) with photodiode array detection monitors degradation products .
Data Contradiction Analysis
Q. Why do different studies report varying melting points for structurally analogous bromophenyl-acetamides?
- Analysis : Melting point discrepancies (e.g., 423–425 K vs. 415 K) may stem from polymorphic forms or impurities. Differential Scanning Calorimetry (DSC) and powder X-ray diffraction (PXRD) can identify polymorphs. For example, a 5°C/min heating rate in DSC distinguishes kinetic vs. thermodynamic forms .
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
